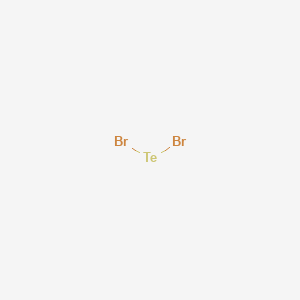

Tellurium dibromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromo tellurohypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFVSLFMSQCQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Te]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeBr2, Br2Te | |

| Record name | tellurium(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228504 | |

| Record name | Tellurium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-54-0 | |

| Record name | Tellurium bromide (TeBr2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OVB2G681R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tellurium Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for tellurium dibromide (TeBr₂), a compound of interest in materials science and as a precursor for various organotellurium compounds. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Core Synthesis Methodologies

This compound, a greenish-black to brown crystalline solid, can be synthesized through several key methodologies. The most common approaches involve the reduction of tellurium tetrabromide (TeBr₄), the direct combination of elemental tellurium and bromine, the thermal decomposition of tellurium tetrabromide, and the controlled hydrolysis of tellurium tetrabromide. Each method offers distinct advantages and challenges in terms of reaction conditions, yield, and purity of the final product.

Table 1: Comparative Summary of this compound Synthesis Methods

| Synthesis Method | Reactants | Key Reaction Conditions | Reported Yield (%) | Purity Considerations |

| Thermal Decomposition of TeBr₄ | Tellurium Tetrabromide (TeBr₄) | High temperature (dissociation begins at the boiling point of TeBr₄, ~420 °C) in the vapor phase.[1] | Not explicitly reported, but is a common preparative route. | The primary impurity is unreacted TeBr₄. Separation can be achieved by fractional condensation or sublimation. |

| Reduction of TeBr₄ | Tellurium Tetrabromide (TeBr₄), Reducing Agent (e.g., Hydrogen) | Controlled heating in the presence of a reducing agent.[2] | Dependent on the specific reducing agent and reaction conditions. | Unreacted TeBr₄ and byproducts from the reducing agent may be present. |

| Direct Combination of Elements | Elemental Tellurium (Te), Bromine (Br₂) | Reaction at elevated temperatures. | Not quantitatively reported in the reviewed literature. | The formation of other tellurium bromides (e.g., TeBr₄) is possible depending on the stoichiometry and reaction conditions. |

| Controlled Hydrolysis of TeBr₄ | Tellurium Tetrabromide (TeBr₄), Water (H₂O) | Careful addition of water under controlled conditions. | Not quantitatively reported in the reviewed literature. | Risk of forming tellurium oxides or oxybromides if hydrolysis is not carefully controlled. |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following section outlines a protocol for the thermal decomposition of tellurium tetrabromide, a common laboratory-scale method.

Protocol 1: Synthesis of this compound via Thermal Decomposition of Tellurium Tetrabromide

Objective: To synthesize this compound by the thermal decomposition of tellurium tetrabromide.

Reaction: TeBr₄(g) ⇌ TeBr₂(g) + Br₂(g)[1]

Materials:

-

Tellurium tetrabromide (TeBr₄)

-

Inert gas (e.g., nitrogen or argon)

-

High-temperature tube furnace

-

Quartz tube

-

Collection vessel (cold trap)

Procedure:

-

A sample of pure tellurium tetrabromide is placed in a quartz tube.

-

The tube is placed within a tube furnace and purged with a slow stream of an inert gas to remove air and moisture.

-

The furnace temperature is gradually raised to the boiling point of TeBr₄, which is approximately 420 °C. At this temperature, TeBr₄ begins to dissociate in the vapor phase.[1]

-

The gaseous mixture of TeBr₄, TeBr₂, and Br₂ is passed through a condenser or a series of cold traps.

-

This compound, being less volatile than bromine, will condense in a cooler region of the apparatus, typically downstream from the furnace. The temperature of the collection zone should be maintained below the melting point of TeBr₂ (210 °C) but above the condensation point of bromine.

-

The more volatile bromine and any unreacted TeBr₄ will be carried further downstream and can be collected in a cold trap cooled with a suitable coolant (e.g., dry ice/acetone).

-

The collected greenish-black to brown solid is this compound.[3]

-

The product should be handled under an inert atmosphere as it is sensitive to moisture.[3]

Purification: The primary impurity is likely to be unreacted TeBr₄. Purification can be achieved by fractional sublimation. By carefully controlling the temperature gradient along the reaction tube, TeBr₂ can be selectively condensed, leaving the more volatile impurities in the gas phase.

Visualizing the Synthesis Pathway

The logical flow of the thermal decomposition synthesis method can be visualized to better understand the process.

Caption: Workflow for the synthesis of this compound via thermal decomposition.

Logical Relationships in Synthesis Methods

The different synthesis methods for this compound are interconnected, often with tellurium tetrabromide as a central intermediate.

References

An In-depth Technical Guide to the Structure and Bonding of Tellurium Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurium dibromide (TeBr₂), a compound of significant interest in inorganic chemistry and materials science, exhibits a unique structure and bonding profile that dictates its chemical behavior and potential applications. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, synthesis, and characterization of TeBr₂. Drawing upon experimental data from gas-phase electron diffraction and theoretical calculations, this document aims to serve as a detailed resource for researchers and professionals working with tellurium-containing compounds.

Molecular Structure and Geometry

This compound possesses a bent molecular geometry, a consequence of the electronic arrangement around the central tellurium atom. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the tellurium atom in TeBr₂ has four electron domains: two bonding pairs with the bromine atoms and two lone pairs of electrons. This arrangement leads to a tetrahedral electron geometry, but the presence of the two lone pairs results in a bent or V-shaped molecular structure.

This bent geometry is a critical factor in determining the compound's overall properties, including its polarity. The non-linear arrangement of the polar Te-Br bonds results in a net dipole moment, rendering the TeBr₂ molecule polar.

Quantitative Structural Parameters

Experimental determination of the precise structural parameters of TeBr₂ has been achieved through gas-phase electron diffraction studies. These investigations provide accurate measurements of bond lengths and bond angles in the gaseous state, free from intermolecular interactions present in the solid phase.

| Parameter | Experimental Value | Reference |

| Te-Br Bond Length (r) | 2.51 ± 0.02 Å | [1] |

| Br-Te-Br Bond Angle (∠) | 98.3 ± 1.5° | [2] |

Bonding and Electronic Structure

The bonding in this compound can be described using the concept of orbital hybridization. The central tellurium atom undergoes sp³ hybridization, where one 5s and three 5p orbitals mix to form four equivalent sp³ hybrid orbitals. Two of these hybrid orbitals overlap with the 4p orbitals of the two bromine atoms to form two sigma (σ) bonds. The remaining two sp³ hybrid orbitals are occupied by the two lone pairs of electrons.

The presence of these lone pairs has a significant influence on the bond angle. The greater repulsive forces exerted by the lone pairs compared to the bonding pairs compress the Br-Te-Br bond angle to a value less than the ideal tetrahedral angle of 109.5°.

Caption: Lewis structure of TeBr₂ showing two bonding pairs and two lone pairs on the central Te atom.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, with the direct reaction of the elements and the reduction of tellurium tetrabromide being the most common.

Method 1: Direct Combination of Elements [3]

-

Materials: High-purity tellurium powder, liquid bromine.

-

Procedure:

-

Place a stoichiometric amount of tellurium powder in a clean, dry, and inert reaction vessel (e.g., a sealed glass ampoule).

-

Carefully introduce a stoichiometric amount of liquid bromine into the vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Seal the reaction vessel.

-

Heat the vessel to approximately 210-250 °C in a tube furnace. The reaction is typically carried out over several hours.

-

After the reaction is complete, cool the vessel slowly to room temperature.

-

The product, this compound, is obtained as a greenish-black solid.

-

Method 2: Reduction of Tellurium Tetrabromide [3]

-

Materials: Tellurium tetrabromide (TeBr₄), a suitable reducing agent (e.g., tellurium powder).

-

Procedure:

-

Mix tellurium tetrabromide with a stoichiometric amount of tellurium powder in an inert reaction vessel.

-

Heat the mixture gently under an inert atmosphere. The reaction temperature should be carefully controlled to avoid disproportionation of the product.

-

The progress of the reaction can be monitored by the change in color of the reaction mixture.

-

Once the reaction is complete, the product is cooled to room temperature.

-

Purification:

Crude this compound can be purified by sublimation under reduced pressure. The sublimation is typically carried out in a temperature gradient, where the purified TeBr₂ deposits in a cooler zone of the apparatus.

Characterization Techniques

Gas-Phase Electron Diffraction (GED)

-

Principle: This technique involves passing a high-energy electron beam through a gaseous sample of TeBr₂. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule.

-

Experimental Workflow:

-

A solid sample of TeBr₂ is heated in a specialized nozzle to produce a gaseous molecular beam.

-

A monochromatic electron beam is directed perpendicular to the molecular beam.

-

The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.

-

The intensity of the scattered electrons as a function of the scattering angle is analyzed to determine the bond lengths and bond angles of the TeBr₂ molecule.

-

Caption: Experimental workflow for Gas-Phase Electron Diffraction (GED) analysis of TeBr₂.

Vibrational Spectroscopy (Raman and IR)

-

Principle: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the TeBr₂ molecule. The number and frequencies of the vibrational modes are determined by the molecule's symmetry and the strength of its chemical bonds. For a bent AX₂ molecule like TeBr₂, three fundamental vibrational modes are expected: a symmetric stretching mode, an asymmetric stretching mode, and a bending mode. All three modes are both IR and Raman active.

-

Experimental Protocol:

-

Sample Preparation: For solid-state measurements, a small amount of TeBr₂ is typically pressed into a pellet with KBr (for IR) or placed in a capillary tube (for Raman). For gas-phase measurements, the sample is heated in a specialized gas cell.

-

Data Acquisition: The sample is irradiated with monochromatic light (laser for Raman, broadband source for IR), and the transmitted (IR) or scattered (Raman) light is collected and analyzed by a spectrometer.

-

Spectral Analysis: The resulting spectrum shows peaks corresponding to the vibrational frequencies of the Te-Br bonds. The positions and intensities of these peaks provide information about the bond strength and molecular structure.

-

Conclusion

This compound is a molecule with a distinct bent geometry arising from the sp³ hybridization of the central tellurium atom and the presence of two lone pairs of electrons. This structure leads to its polarity. The synthesis of TeBr₂ can be achieved through direct reaction of the elements or by reduction of the corresponding tetrahalide. Detailed structural parameters have been elucidated by gas-phase electron diffraction, and its vibrational properties can be investigated using Raman and IR spectroscopy. This guide provides a foundational understanding of the structure and bonding of TeBr₂, which is essential for its application in various fields of chemical research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Combined Gas‐Phase Electron Diffraction/Mass Spectrometric Study of the Sublimation Processes of TeBr4 and TeI4: The Molecular Structure of this compound and Tellurium Diiodide | Semantic Scholar [semanticscholar.org]

- 3. Buy this compound | 7789-54-0 [smolecule.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Tellurium Dibromide Crystals

Abstract: this compound (TeBr₂), a halogen-chalcogen compound, is a material of growing interest in materials science and coordination chemistry.[1] It serves as a precursor for various tellurium-based materials, including semiconductors and thermoelectric devices.[1] This document provides a comprehensive overview of the known physical properties of this compound crystals, details common experimental protocols for their synthesis and characterization, and presents logical workflows for their scientific investigation.

General and Structural Properties

This compound is a crystalline solid that is both light-sensitive and hygroscopic.[1][2][3][4] Its appearance is most commonly described as a greenish-black to brown crystalline solid.[1][3] The compound is known to be unstable in the presence of moisture, which can lead to its decomposition.[1][4] It is soluble in ether and slightly soluble in chloroform.[4]

The molecular geometry of TeBr₂ is bent, a result of the central tellurium atom having two bonding pairs and two lone pairs of electrons.[5] There is some variance in the reported bond angles and thermal properties in the literature, which may be attributable to different measurement conditions or the presence of impurities.

Table 1: General and Structural Properties of TeBr₂

| Property | Value | Citation(s) |

| Chemical Formula | TeBr₂ | [3] |

| Molecular Weight | 287.4 g/mol | [1][6] |

| Appearance | Greenish-black to brown crystalline solid | [1][3] |

| Color | Green-brown | [2] |

| Density | ~6.24 g/cm³ | [1] |

| Melting Point | 210°C / 280°C | [1][3][7] |

| Boiling Point | 339°C / 340°C | [1][3][7] |

| Molecular Geometry | Bent | [5] |

| Br-Te-Br Bond Angle | ~98° to 109.5° | [5][8] |

| Br-Te Bond Length | ~0.253 nm | [5] |

| Oxidation State of Te | +2 | [1][3] |

Thermal and Optoelectronic Properties

While tellurium itself is a p-type semiconductor, and materials derived from TeBr₂ are being investigated for thermoelectric and electronic applications, specific data on the thermal and electrical conductivity of pure TeBr₂ crystals are not widely reported.[1][9] However, organotellurium compounds derived from TeBr₂ have demonstrated significant nonlinear optical (NLO) properties.[10][11] These materials typically exhibit a negative optical nonlinearity (self-defocusing), making them candidates for applications in optical limiting and signal processing.[10][11]

Table 2: Thermal and Optical Properties of TeBr₂ and Related Compounds

| Property | Value / Observation | Citation(s) |

| Thermoelectric Potential | Precursor for promising thermoelectric materials | [1] |

| Semiconductor Potential | Used to create tellurium-based semiconductors | [1] |

| Optical Bandgap (of Br-TAM)* | 3.09 eV | [12] |

| Nonlinear Refractive Index | Negative (self-defocusing) in derived compounds | [10][11] |

| Nonlinear Absorption | Observed in derived azo dyes | [10] |

*Br-TAM is a 12-membered tellurium macrocycle containing TeBr₂.[12]

Synthesis and Characterization Workflows

The synthesis and subsequent analysis of TeBr₂ crystals follow a structured workflow, beginning with the formation of the compound from its precursors and proceeding through various characterization techniques to determine its physical and structural properties.

The choice of synthesis method can influence the purity and crystalline quality of the final product. Direct combination is a common laboratory-scale method, while vapor deposition techniques are suitable for producing high-purity thin films.[1]

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of this compound crystals. These protocols are based on standard laboratory techniques mentioned in the literature for tellurium halides and related compounds.

Synthesis Protocol: Direct Combination of Elements

This method is one of the most common for producing TeBr₂ and relies on the direct reaction between elemental tellurium and bromine.[1][13]

-

Preparation: High-purity tellurium powder and liquid bromine are required. All operations should be conducted in an inert atmosphere (e.g., argon or nitrogen) within a glovebox to prevent oxidation and reaction with atmospheric moisture.

-

Stoichiometry: Calculate the molar equivalents of tellurium and bromine needed for the desired amount of TeBr₂. A slight excess of tellurium may be used to ensure all bromine reacts.

-

Reaction Vessel: Place the tellurium powder into a clean, dry quartz ampoule.

-

Reactant Introduction: Carefully introduce the stoichiometric amount of bromine into the ampoule. The ampoule should be cooled (e.g., with a dry ice/acetone bath) during this process to reduce the vapor pressure of bromine.

-

Sealing: Evacuate the ampoule to remove the inert atmosphere and then seal it under vacuum using a torch.

-

Heating: Place the sealed ampoule in a tube furnace with a temperature controller. Slowly heat the furnace to approximately 215°C.[1][13] Maintain this temperature for 24-48 hours to ensure the reaction goes to completion.

-

Cooling: Slowly cool the furnace back to room temperature over several hours to promote crystal growth.

-

Product Recovery: Once at room temperature, carefully open the ampoule inside an inert atmosphere glovebox. The greenish-black crystalline product is TeBr₂.[1]

Characterization Protocol: Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystal structure and phase purity of the synthesized material.

-

Sample Preparation: Finely grind a small sample of the synthesized TeBr₂ crystals into a homogeneous powder using an agate mortar and pestle inside a glovebox.

-

Sample Mounting: Mount the powder onto a zero-background sample holder. An airtight holder is necessary to prevent decomposition due to atmospheric moisture.

-

Instrument Setup: Place the sample holder into the diffractometer. Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å) and configure the detector scan parameters. A typical scan might range from 10° to 90° 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Collection: Initiate the X-ray scan and collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram. Compare the peak positions and intensities to known crystallographic databases (e.g., ICDD) to confirm the identity of TeBr₂. Use software for Rietveld refinement to determine lattice parameters.

Characterization Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal properties such as the melting point and to assess thermal stability.

-

Sample Preparation: In a glovebox, weigh 2-5 mg of the TeBr₂ sample into a hermetically sealed aluminum or graphite (B72142) DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a steady flow of inert gas (e.g., nitrogen or argon) at a rate of 20-50 mL/min.

-

Thermal Program: Program the instrument to heat the sample at a constant rate, typically 10°C/min, from room temperature to a temperature above the expected melting point (e.g., 250°C for TeBr₂).

-

Data Collection: Run the thermal program and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram. An endothermic peak will indicate the melting point. The onset temperature of this peak is typically reported as the melting point.[1]

Characterization Protocol: UV-Visible Spectroscopy

This technique is used to determine the optical bandgap of the semiconductor material.

-

Sample Preparation: Prepare a dilute solution of a TeBr₂-derived compound in a suitable solvent (e.g., chloroform) or prepare a thin film of the material on a transparent substrate (e.g., quartz) using a technique like PVD.[1][10]

-

Measurement: Place the sample in the spectrophotometer and measure the absorbance spectrum over a wavelength range appropriate for the material (e.g., 200-800 nm).

-

Data Analysis (Tauc Plot): Convert the absorbance (A) data to the absorption coefficient (α). For a direct bandgap semiconductor, plot (αhν)² versus photon energy (hν). For an indirect bandgap, plot (αhν)¹/² versus hν.

-

Bandgap Determination: Extrapolate the linear portion of the Tauc plot to the x-axis (where (αhν)ⁿ = 0). The x-intercept gives the value of the optical bandgap (Eg).

Molecular Structure and VSEPR Theory

The bent geometry of the TeBr₂ molecule is a direct consequence of its valence shell electron pair arrangement, as predicted by VSEPR theory. The central tellurium atom has six valence electrons, and each bromine atom contributes seven.[5] This results in a total of 20 valence electrons, or 10 electron pairs. Two pairs are used for the Te-Br single bonds, and the remaining eight pairs are distributed as lone pairs (three on each bromine and two on the central tellurium atom). The four electron pairs around the central tellurium atom (two bonding, two non-bonding) create a tetrahedral electron geometry, which results in a bent molecular shape.[5]

References

- 1. Buy this compound | 7789-54-0 [smolecule.com]

- 2. This compound, TeBr2 [asia.matweb.com]

- 3. WebElements Periodic Table » Tellurium » this compound [webelements.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | Br2Te | CID 12120249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 8. scispace.com [scispace.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 13. Ditellurium bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Tellurium Dibromide (CAS No. 7789-54-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurium dibromide (TeBr₂), identified by the CAS number 7789-54-0, is an inorganic compound of tellurium in the +2 oxidation state. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and known applications. While tellurium-containing compounds have garnered interest for their potential in materials science and medicinal chemistry, this document will focus on the available scientific literature for this compound specifically. It aims to be a valuable resource for researchers by presenting quantitative data in structured tables, outlining experimental contexts, and illustrating key chemical processes through diagrams. It is important to note that while the broader field of organotellurium chemistry shows promise in drug development, specific research into the biological activities of this compound is limited.

Chemical and Physical Properties

This compound is a greenish-black to brown crystalline solid.[1][2] It is sensitive to light and moisture, which contributes to its instability.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | TeBr₂ | [2] |

| CAS Number | 7789-54-0 | [2] |

| Molecular Weight | 287.408 g/mol | [2] |

| Appearance | Greenish-black to brown crystalline solid | [1][2] |

| Melting Point | 210 °C | [1][2] |

| Boiling Point | 339 °C | [1][2] |

| Density | ~6.24 g/cm³ | [1] |

| Oxidation State of Te | +2 | [2] |

| Solubility | Soluble in ether; decomposed by water |

Synthesis and Reactivity

The synthesis of this compound can be approached through several methods, primarily involving the reduction of higher oxidation state tellurium halides.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are:

-

Reduction of Tellurium Tetrabromide: This involves heating tellurium tetrabromide in the presence of a reducing agent.[1]

-

Controlled Hydrolysis: Careful hydrolysis of tellurium tetrabromide under controlled conditions can also yield this compound.[1]

A general workflow for the synthesis and characterization of this compound is depicted below.

Reactivity

This compound is a reactive compound, particularly in the presence of moisture and upon heating. Its key reactions include:

-

Hydrolysis: It reacts with water, leading to its disproportionation into elemental tellurium and tellurium tetrabromide.[1]

-

Decomposition: When heated, this compound decomposes to elemental tellurium and tellurium tetrabromide.[1]

-

Nucleophilic Reactions: this compound can react with nucleophiles. For instance, it forms stable complexes with thioureas.

The reactivity of tellurium halides is a key aspect of their chemistry. The following diagram illustrates the general reactivity of tellurium halides, placing this compound in context.

Spectroscopic and Structural Characterization

The characterization of tellurium compounds often involves specialized spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹²⁵Te NMR is a powerful tool for the characterization of organotellurium compounds, offering a wide chemical shift range that is sensitive to the electronic environment of the tellurium atom.[3][4][5][6]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of tellurium-containing compounds.[7][8][9][10]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline tellurium compounds.[11][12]

Applications

The applications of this compound are primarily in the realm of chemical synthesis and materials science.

-

Precursor in Chemical Synthesis: It serves as a precursor for the synthesis of other organotellurium compounds.[1]

-

Materials Science: Tellurium-based materials are being investigated for their potential in thermoelectric devices and as semiconductors.[1] this compound can be a starting material for the creation of these materials.[1]

-

Catalysis: There is research interest in using tellurium compounds as catalysts in various chemical reactions.[1]

Biological Activity and Toxicology

The biological activity of tellurium compounds is an area of growing interest, particularly in the context of drug development. However, it is crucial to note that most of this research focuses on other tellurium-containing molecules rather than this compound itself.

Relevance to Drug Development

Certain tellurium-containing compounds have demonstrated a range of biological activities, including:

-

Anticancer Activity: Some organotellurium compounds have been investigated for their potential as anticancer agents.[1][13][14][15] Their mechanisms of action are thought to involve the induction of apoptosis and modulation of inflammatory processes.[13][16] The immunomodulator AS101, an inorganic tellurium complex, has undergone clinical studies in cancer patients.[1]

-

Antifungal and Antibacterial Activity: Tellurium nanoparticles have shown antifungal activity against organisms like Candida albicans, potentially through the inhibition of squalene (B77637) monooxygenase.[17][18][19] The antibacterial mechanism of tellurium nanoparticles is thought to involve membrane damage.[20][21]

It is important to reiterate that these activities have not been specifically attributed to this compound in the reviewed literature.

Toxicology

Tellurium and its compounds are generally considered toxic.[22] Exposure to tellurium compounds can cause a range of adverse health effects.

| Exposure Route | Symptoms and Effects | Reference(s) |

| Inhalation | Irritation to the respiratory tract, drowsiness, dry mouth, metallic taste, headache, nausea, garlic-like odor on breath. May affect the liver and central nervous system. | [22][23] |

| Ingestion | Abdominal pain, constipation, vomiting, and symptoms similar to inhalation. | [22][23] |

| Skin Contact | Irritation. | [23] |

| Eye Contact | Irritation, redness, and pain. | [22][23] |

| Compound | Species | Route | LD50/LC50 | Reference(s) |

| Tellurium | Rat | Oral | 83 mg/kg | [23][24] |

| Tellurium | Mouse | Oral | 20 mg/kg | [23] |

| Tellurium | Rabbit | Oral | 67 mg/kg | [23] |

| Tellurium | Rat | Inhalation (4h) | > 2420 mg/m³ | [24][25] |

Conclusion

This compound (CAS No. 7789-54-0) is a reactive inorganic compound with established chemical and physical properties. Its primary utility lies in its role as a precursor in the synthesis of other tellurium-containing materials and compounds. While the broader class of tellurium compounds has shown promise in areas of medicinal chemistry, including anticancer and antimicrobial applications, there is a notable lack of specific research on the biological activities and detailed toxicological profile of this compound itself. This guide serves as a summary of the current knowledge and highlights the need for further investigation to fully understand the potential of this specific tellurium halide, particularly in the context of drug development. Researchers are advised to handle this compound with appropriate safety precautions due to the general toxicity of tellurium compounds.

References

- 1. Immunomodulating tellurium compounds as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WebElements Periodic Table » Tellurium » this compound [webelements.com]

- 3. (Te) Tellurium NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. NMR Periodic Table: Tellurium NMR [imserc.northwestern.edu]

- 6. Solid-state tellurium-125 nuclear magnetic resonance studies of transition-metal ditellurides [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Analysis of Geological Materials for Bismuth, Antimony, Selnium and Tellurium by Continuous Flow Hydride Generation Inductively Coupled Plasma Mass Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. Identification of Tellurium Metabolite in Broccoli Using Complementary Analyses of Inorganic and Organic Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.uvic.ca [web.uvic.ca]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 13. Selenium and tellurium in the development of novel small molecules and nanoparticles as cancer multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 17. Antifungal activity of biogenic tellurium nanoparticles against Candida albicans and its effects on squalene monooxygenase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis of Novel Tellurium Nanorods by Gayadomonas sp. TNPM15 Isolated from Mangrove Sediments and Assessment of Their Impact on Spore Germination and Ultrastructure of Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and investigations on tellurium myconanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. redalyc.org [redalyc.org]

- 22. env.go.jp [env.go.jp]

- 23. Tellurium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Geometry of Tellurium Dibromide (TeBr₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular geometry and electronic structure of Tellurium Dibromide (TeBr₂). Utilizing Valence Shell Electron Pair Repulsion (VSEPR) theory, and supported by experimental data, this document elucidates the key structural parameters, synthesis protocols, and molecular properties of TeBr₂. All quantitative data is presented in structured tables, and logical relationships are visualized through diagrams generated using Graphviz (DOT language) to facilitate understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (TeBr₂) is an inorganic compound with the formula TeBr₂.[1] It is a solid at room temperature and is of interest for its unique electronic and structural properties.[1] An understanding of its molecular geometry is fundamental to predicting its reactivity, polarity, and potential applications in various fields, including materials science and as a reagent in chemical synthesis.

Molecular Geometry and Electronic Structure

The molecular geometry of TeBr₂ is dictated by the arrangement of electron pairs around the central tellurium atom, as predicted by VSEPR theory.

VSEPR Theory Analysis

The central tellurium atom in TeBr₂ has six valence electrons. It forms single covalent bonds with two bromine atoms, each contributing one electron. This results in two bonding pairs and two lone pairs of electrons around the tellurium atom.

-

Electron Geometry: The four electron pairs (two bonding, two lone) arrange themselves in a tetrahedral geometry to minimize repulsion.

-

Molecular Geometry: Due to the presence of the two lone pairs, which exert greater repulsion than bonding pairs, the molecular geometry of TeBr₂ is bent or V-shaped .[1]

Hybridization

The central tellurium atom in TeBr₂ undergoes sp³ hybridization . The four sp³ hybrid orbitals accommodate the two bonding pairs with bromine atoms and the two lone pairs.[1]

Polarity

The Te-Br bond is polar due to the difference in electronegativity between tellurium (2.1) and bromine (2.96). The bent molecular geometry of TeBr₂ results in an asymmetrical distribution of charge, leading to a net dipole moment. Therefore, TeBr₂ is a polar molecule .

Structural Parameters

The structural parameters of TeBr₂ have been determined by gas-phase electron diffraction studies.

| Parameter | Value | Experimental Method |

| Bond Angle (∠Br-Te-Br) | ~109.5° | Gas-Phase Electron Diffraction |

| Bond Length (r Te-Br) | ~253 pm (0.253 nm)[1] | Gas-Phase Electron Diffraction |

Note: The bond angle is slightly less than the ideal tetrahedral angle of 109.5° due to the increased repulsion from the lone pairs.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TeBr₂ is the direct reaction of elemental tellurium with bromine.

Materials:

-

Elemental Tellurium (powder)

-

Liquid Bromine

-

Inert solvent (e.g., carbon disulfide)

-

Reaction flask with a condenser and dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A suspension of tellurium powder in an inert solvent is prepared in the reaction flask under an inert atmosphere.

-

A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the tellurium suspension with constant stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The reaction mixture is stirred until the reaction is complete, indicated by a color change.

-

The solvent is removed under reduced pressure to yield crude TeBr₂.

-

The product can be purified by sublimation or recrystallization.

Structural Determination by Gas-Phase Electron Diffraction (GED)

The molecular structure of volatile compounds like TeBr₂ in the gas phase can be precisely determined using GED.

Methodology:

-

A sample of TeBr₂ is heated to produce a vapor.

-

A high-energy electron beam is passed through the vapor.

-

The electrons are scattered by the molecules, creating a diffraction pattern.

-

The diffraction pattern, which depends on the interatomic distances in the molecule, is recorded on a detector.

-

The radial distribution function is calculated from the diffraction pattern.

-

By analyzing the radial distribution function, the bond lengths, bond angles, and torsional angles (if any) of the molecule can be determined with high precision.

Conclusion

This compound possesses a bent molecular geometry with an approximate Br-Te-Br bond angle of less than 109.5° and a Te-Br bond length of around 253 pm. This structure is a direct consequence of the sp³ hybridization of the central tellurium atom and the presence of two lone pairs of electrons. The molecule is polar. The synthesis and structural elucidation of TeBr₂ rely on established chemical and analytical techniques, providing a clear understanding of this fundamental inorganic compound for its potential use in further research and development.

References

An In-depth Technical Guide to the Oxidation State of Tellurium Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium (Te), a metalloid in the chalcogen group, exhibits a range of oxidation states in its compounds, from -2 to +6. Among its various halides, tellurium dibromide (TeBr₂) is a notable compound where tellurium exists in the less common +2 oxidation state. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, with a specific focus on its +2 oxidation state and its implications for reactivity and potential applications. The unique electronic configuration of tellurium in this state makes TeBr₂ an interesting precursor in both inorganic and organotellurium chemistry. While tellurium compounds have shown promise in medicinal chemistry and drug development, the inherent instability of this compound presents both challenges and opportunities in its application. This document will delve into the experimental protocols for its synthesis and characterization, present key quantitative data, and illustrate relevant chemical pathways and workflows.

Physicochemical Properties and Oxidation State

This compound is a greenish-black to brown crystalline solid that is sensitive to light.[1] In this compound, the tellurium atom is in the formal +2 oxidation state.[1] This is in contrast to the more stable and common +4 oxidation state found in tellurium tetrabromide (TeBr₄). The electronic configuration of Te(II) results in a molecule with specific reactivity, being prone to both oxidation and disproportionation.

| Property | Value | Reference |

| Chemical Formula | TeBr₂ | [1] |

| Molecular Weight | 287.408 g/mol | [1] |

| Appearance | Greenish-black to brown crystalline solid | [1] |

| Melting Point | 210 °C | [1] |

| Boiling Point | 339 °C | [1] |

| Oxidation State of Te | +2 | [1] |

| Sensitivity | Light sensitive, hygroscopic | [1] |

Synthesis of this compound

The synthesis of this compound can be challenging due to its tendency to disproportionate into elemental tellurium (oxidation state 0) and tellurium tetrabromide (oxidation state +4). However, several methods have been developed for its preparation.

Experimental Protocols

1. Reaction of Bromotrifluoromethane (B1217167) with Molten Tellurium

A convenient method for the preparation of this compound involves the reaction of bromotrifluoromethane with molten tellurium.

-

Apparatus: A reaction tube equipped with a furnace and a means to introduce and dry the reactant gas.

-

Procedure:

-

Place elemental tellurium in the reaction tube.

-

Heat the tellurium to its molten state (approximately 500 °C).

-

Pass dried bromotrifluoromethane gas over the molten tellurium.

-

This compound is formed as a product. Due to the high temperature, it is likely formed in a disproportionation mixture with tellurium tetrabromide and elemental tellurium.

-

2. Reduction of Tellurium Tetrabromide

This compound can also be synthesized by the careful reduction of tellurium tetrabromide.

-

Reactants: Tellurium tetrabromide (TeBr₄) and a suitable reducing agent.

-

Procedure:

-

The reduction of TeBr₄ can be achieved by heating it in the air.

-

Alternatively, a controlled chemical reduction can be performed. The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to elemental tellurium.

-

3. Direct Reaction of Elements

While challenging to control, direct reaction of elemental tellurium and bromine can yield this compound.

-

Reactants: Elemental tellurium and liquid bromine.

-

Procedure:

-

The stoichiometry of the reactants must be carefully controlled to favor the formation of TeBr₂ over TeBr₄.

-

The reaction is typically carried out in a sealed vessel to prevent the loss of volatile bromine.

-

Reactivity and the Te(II) Oxidation State

The chemistry of this compound is dominated by the reactivity of the Te(II) center. It can act as a precursor for the synthesis of various organotellurium compounds and inorganic complexes.

A key reaction of this compound is disproportionation, which is often facile:

2 TeBr₂ ⇌ Te + TeBr₄

This equilibrium highlights the instability of the +2 oxidation state relative to the 0 and +4 states.

This compound is also susceptible to hydrolysis:

TeBr₂ + H₂O → TeO + 2 HBr

Logical Relationship of Tellurium Bromide Oxidation States

The following diagram illustrates the relationship between the different oxidation states of tellurium in its bromide compounds.

Caption: Interconversion of Tellurium Bromide Oxidation States.

Characterization of the Te(II) Oxidation State

Confirming the +2 oxidation state of tellurium in this compound and its derivatives requires a combination of spectroscopic techniques.

Experimental Protocols for Characterization

1. ¹²⁵Te Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁵Te NMR is a powerful tool for probing the electronic environment of the tellurium nucleus. The chemical shift is highly sensitive to the oxidation state and the nature of the substituents.

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation:

-

Dissolve the tellurium compound in a suitable deuterated solvent in an NMR tube. Due to the reactivity of TeBr₂, a non-coordinating, dry solvent is essential.

-

Dimethyl telluride (Me₂Te) is often used as a reference compound.

-

-

Data Acquisition:

-

Tune the probe to the ¹²⁵Te frequency.

-

Acquire the spectrum using a standard pulse program. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Analysis: The chemical shift of the ¹²⁵Te signal provides information about the oxidation state. Tellurium(II) compounds generally resonate in a specific region of the broad chemical shift range for tellurium.

| Tellurium Oxidation State | Typical ¹²⁵Te Chemical Shift Range (ppm) |

| Te(-II) | -1800 to -1400 |

| Te(0) | Varies with allotrope |

| Te(II) | +400 to +1700 |

| Te(IV) | +1000 to +2200 |

| Te(VI) | +600 to +800 |

2. Far-Infrared (IR) Spectroscopy

Vibrational spectroscopy, particularly in the far-infrared region, can be used to identify the Te-Br stretching frequencies.

-

Instrumentation: An FT-IR spectrometer capable of operating in the far-infrared region (typically below 400 cm⁻¹).

-

Sample Preparation: The solid sample is typically dispersed in a suitable matrix (e.g., Nujol mull) or pressed into a polyethylene (B3416737) disk.

-

Data Acquisition: The spectrum is recorded, and the positions of the absorption bands corresponding to Te-Br vibrations are identified. These frequencies are indicative of the bond strength and geometry around the tellurium atom.

3. Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns.

-

Instrumentation: A mass spectrometer with a suitable ionization source for inorganic compounds (e.g., electron ionization or chemical ionization).

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized and ionized.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to TeBr₂⁺, as well as fragment ions. The isotopic pattern of both tellurium and bromine will be evident in the spectrum.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a tellurium(II) compound starting from a Te(IV) precursor.

Caption: Synthesis and Characterization Workflow for a Te(II) Compound.

Applications in Research and Drug Development

While this compound itself has limited direct applications due to its instability, it serves as a valuable synthon for introducing Te(II) into more complex molecules. Organotellurium compounds derived from Te(II) precursors are being investigated for a variety of applications.

-

Organic Synthesis: Tellurium(II) compounds can be used as reagents in various organic transformations.

-

Medicinal Chemistry: Some organotellurium compounds have shown promising biological activities, including antioxidant and anticancer properties. The ability of tellurium to undergo redox cycling between different oxidation states is thought to be important for its biological effects. The development of tellurium-based drugs is an active area of research, and understanding the chemistry of different tellurium oxidation states is crucial for designing new therapeutic agents.

Conclusion

This compound, with its central tellurium atom in the +2 oxidation state, is a compound of significant interest in inorganic and organometallic chemistry. Its synthesis and handling are complicated by its inherent instability and tendency to disproportionate. However, with careful experimental design, it can be prepared and utilized as a precursor to a wide range of other tellurium compounds. The characterization of the Te(II) state relies on a suite of modern spectroscopic techniques, with ¹²⁵Te NMR being particularly informative. As research into the applications of tellurium compounds, especially in the field of medicine, continues to expand, a thorough understanding of the fundamental chemistry of tellurium in its various oxidation states, including the +2 state exemplified by this compound, will be of paramount importance.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Decomposition of Tellurium Dibromide

Abstract

This compound (TeBr₂) is a halogenide of tellurium characterized by its limited stability. This document provides a comprehensive overview of the current scientific understanding of TeBr₂, focusing on its thermal stability and decomposition pathways. It consolidates quantitative data, outlines key experimental protocols for its study, and presents logical diagrams to illustrate its chemical behavior. The information is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize tellurium-containing compounds.

Introduction to this compound (TeBr₂)

This compound is an inorganic compound with the chemical formula TeBr₂. In this molecule, tellurium exists in the +2 oxidation state.[1] It is described as a greenish-black to brown crystalline solid that is sensitive to light.[1] While several tellurium bromides exist, including tellurium tetrabromide (TeBr₄) and subhalides like ditellurium bromide (Te₂Br), TeBr₂ is notable for its role as a key intermediate in the high-temperature chemistry of the tellurium-bromine system.[2] Its characterization has been challenging, with some sources historically noting its "identity in doubt," but modern gas-phase analysis has confirmed its existence at elevated temperatures.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are critical for understanding the conditions under which it can be handled and studied.

| Property | Value | Reference |

| Molecular Formula | TeBr₂ | [1] |

| Molecular Weight | 287.408 g/mol | [1] |

| Appearance | Greenish-black to brown crystalline solid | [1] |

| Melting Point | 210 °C | [1] |

| Boiling Point | 339 °C | [1] |

| Tellurium Oxidation State | +2 | [1] |

| Gas-Phase Bond Length (Te-Br) | 2.480(5) Å | [3] |

| Gas-Phase Bond Angle (Br-Te-Br) | 99.0(6)° | [3] |

Stability and Decomposition of this compound

The stability of this compound is highly dependent on temperature. While it can be observed as a solid, its most significant and well-characterized presence is in the gas phase as a decomposition product of tellurium tetrabromide (TeBr₄).

Thermal Decomposition Pathway

Studies combining gas-phase electron diffraction with mass spectrometry have demonstrated that solid TeBr₄ is unstable upon heating.[3] When sublimated at approximately 198 °C (471 K), TeBr₄ decomposes almost completely. The resulting vapor is a mixture primarily composed of this compound (TeBr₂) and elemental bromine (Br₂).[3]

The decomposition reaction is as follows:

TeBr₄(s) ⇌ TeBr₂(g) + Br₂(g)

A study of this process revealed that the vapor phase consisted of approximately 40(3) mol-% TeBr₂, 59(3) mol-% Br₂, and only 1 mol-% of undissociated TeBr₄.[3] This equilibrium indicates that TeBr₂ is the more stable tellurium bromide species in the gas phase under these conditions.

Disproportionation Reactions

Disproportionation is a type of redox reaction where a single element in an intermediate oxidation state is simultaneously oxidized and reduced to form two different products.[4][5] Given tellurium's ability to exist in multiple oxidation states (0, +2, +4, +6), the potential for disproportionation exists within the tellurium-bromine system. While the primary observed decomposition is of TeBr₄ to TeBr₂, a hypothetical disproportionation of TeBr₂ could be considered:

2TeBr₂(s/l) ⇌ Te(s) + TeBr₄(s/l)

In this reaction, Te(II) would be reduced to elemental Te(0) and oxidized to Te(IV). The conditions under which this specific equilibrium favors the products are not well-documented in the available literature, with the decomposition of TeBr₄ being the more prominent reaction.

Experimental Protocols

The characterization of this compound's stability and decomposition relies on high-temperature analytical techniques capable of probing the composition and structure of gas-phase species.

Synthesis

Direct synthesis of pure, solid TeBr₂ is not straightforward due to its instability. However, it can be reliably generated in situ for gas-phase studies.

-

Decomposition of TeBr₄ : The most documented method for producing gaseous TeBr₂ is the thermal decomposition of TeBr₄.[3] Solid TeBr₄ is synthesized by the direct reaction of stoichiometric amounts of elemental tellurium and bromine.[6] The resulting TeBr₄ is then heated in a vacuum or under an inert atmosphere to generate TeBr₂ vapor.

-

Reduction of TeBr₄ : An alternative route involves the reduction of TeBr₄ with elemental tellurium in an appropriate solvent, such as an ionic liquid, at room temperature.[2]

Analytical Characterization

A combined analytical approach is necessary to fully understand the decomposition process.

-

Knudsen Effusion Mass Spectrometry (KEMS) : This is a high-temperature mass spectrometry technique used to study the thermodynamics of vaporization and decomposition processes.[7]

-

A small amount of the sample (e.g., TeBr₄) is placed in a Knudsen cell, which is a small, sealed container with a tiny orifice.

-

The cell is heated under high vacuum, causing the sample to sublimate and decompose.

-

A molecular beam of the vapor effuses from the orifice.

-

This beam is directed into the ion source of a mass spectrometer, which ionizes the gaseous species.

-

The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for the unambiguous identification of the vapor components (e.g., TeBr₂⁺, Br₂⁺).[8]

-

-

Gas-Phase Electron Diffraction (GED) : This technique is used to determine the molecular structure (bond lengths and angles) of molecules in the gas phase.[3]

-

A narrow beam of high-energy electrons is fired through the vapor effusing from the Knudsen cell.

-

The electrons are scattered by the molecules in the vapor.

-

The scattered electrons create a diffraction pattern on a detector.

-

Analysis of this pattern provides precise information about the interatomic distances within the molecules, confirming the geometry of species like TeBr₂.[3]

-

Conclusion

This compound is a compound of limited thermal stability, primarily observed in the gas phase as a decomposition product of tellurium tetrabromide at temperatures around 200 °C. The decomposition of TeBr₄ into TeBr₂ and Br₂ is the dominant process under these conditions. While the solid-state chemistry of TeBr₂ is less defined, its gas-phase properties and structure have been precisely determined using advanced analytical techniques like combined mass spectrometry and electron diffraction. For researchers working with tellurium halides, it is critical to consider these temperature-dependent equilibria, as TeBr₂ is a key species in the high-temperature vapor phase of the tellurium-bromine system.

References

- 1. WebElements Periodic Table » Tellurium » this compound [webelements.com]

- 2. Ditellurium bromide - Wikipedia [en.wikipedia.org]

- 3. A Combined Gas‐Phase Electron Diffraction/Mass Spectrometric Study of the Sublimation Processes of TeBr4 and TeI4: The Molecular Structure of this compound and Tellurium Diiodide | Semantic Scholar [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. TELLURIUM TETRABROMIDE | 10031-27-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Detecting Intermediates and Products of Fast Heterogeneous Reactions on Liquid Surfaces via Online Mass Spectrometry [mdpi.com]

An In-depth Technical Guide to the Lewis Structure of Tellurium Dibromide (TeBr₂)

This guide provides a detailed analysis of the valence electrons and the derivation of the Lewis structure for Tellurium Dibromide (TeBr₂). It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of molecular structures.

Core Concepts: Valence Electrons and the Octet Rule

The construction of a Lewis structure is fundamentally based on the concept of valence electrons—the electrons in the outermost shell of an atom that participate in chemical bonding.[1][2] The primary objective is to arrange these electrons in a way that satisfies the octet rule for each atom, which states that atoms tend to bond in such a way that they each have eight electrons in their valence shell, achieving a stable electron configuration similar to that of a noble gas.[3]

Determination of Total Valence Electrons

The first step in deriving the Lewis structure for TeBr₂ is to calculate the total number of valence electrons available for bonding.[1][3]

-

Tellurium (Te): As an element in Group 16 of the periodic table, Tellurium has 6 valence electrons.[1][4][5]

-

Bromine (Br): As an element in Group 17 (a halogen), each Bromine atom has 7 valence electrons.[1][6]

The total count is calculated as follows:

Total Valence Electrons = (Valence electrons of Te) + 2 × (Valence electrons of Br) Total Valence Electrons = 6 + 2 × 7 Total Valence Electrons = 6 + 14 = 20

The TeBr₂ molecule has a total of 20 valence electrons to be distributed in its Lewis structure.[3][4]

| Atom | Group Number | Valence Electrons per Atom | Number of Atoms | Total Valence Electrons |

| Tellurium (Te) | 16 | 6 | 1 | 6 |

| Bromine (Br) | 17 | 7 | 2 | 14 |

| Total | 20 |

Protocol for Drawing the TeBr₂ Lewis Structure

The systematic placement of atoms and electrons is crucial for determining the correct molecular representation.

Step 1: Identify the Central Atom The central atom is typically the least electronegative element in the molecule. Comparing Tellurium and Bromine, Tellurium is less electronegative and is therefore designated as the central atom.[1][3] The two Bromine atoms are positioned as terminal atoms bonded to the central Tellurium.

Step 2: Form the Skeletal Structure A single bond is drawn between the central Tellurium atom and each of the two Bromine atoms. Each single bond represents a shared pair of electrons, consuming 4 of the 20 available valence electrons.[1]

Step 3: Distribute Remaining Electrons to Terminal Atoms The remaining 16 electrons (20 - 4) are distributed as lone pairs. The octets of the terminal atoms (Bromine) are completed first.[1] Each Bromine atom requires 6 additional electrons (3 lone pairs) to satisfy its octet. This step uses 12 of the remaining 16 electrons.

Step 4: Place Final Electrons on the Central Atom The final 4 electrons (16 - 12) are placed on the central Tellurium atom as two lone pairs.[4]

Step 5: Verify Octets and Formal Charges A final check ensures that all atoms satisfy the octet rule and that the formal charges are minimized.[1][4]

-

Bromine atoms: Each has 1 bond (2 electrons) and 3 lone pairs (6 electrons), satisfying the octet rule with 8 electrons.

-

Tellurium atom: The central atom has 2 single bonds (4 electrons) and 2 lone pairs (4 electrons), also satisfying the octet rule with 8 electrons.[1][3]

The formal charge for each atom is calculated using the formula: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (Bonding Electrons / 2)[1]

-

Formal Charge on Te: 6 - 4 - (4/2) = 0

-

Formal Charge on Br: 7 - 6 - (2/2) = 0

Since all formal charges are zero, this configuration represents the most stable and correct Lewis structure for TeBr₂.[1][4][7]

Visualization of the Lewis Structure Derivation

The logical workflow for determining the Lewis structure of TeBr₂ can be visualized as follows.

Caption: Workflow for deriving the TeBr₂ Lewis structure.

Electron Distribution Summary

The final Lewis structure for TeBr₂ shows one Tellurium atom single-bonded to two Bromine atoms. The central Tellurium atom has two lone pairs of electrons, and each terminal Bromine atom has three lone pairs.[1]

| Feature | Count | Total Electrons |

| Bonding Electrons | ||

| Te-Br Single Bonds | 2 | 4 |

| Non-Bonding Electrons (Lone Pairs) | ||

| On Central Te Atom | 2 pairs | 4 |

| On Terminal Br Atoms | 6 pairs (3 per atom) | 12 |

| Total Electrons Accounted For | 20 |

This arrangement results in a bent molecular geometry due to the repulsion between the two bonding pairs and the two lone pairs on the central Tellurium atom.[3]

References

A Technical Guide to the History, Discovery, and Synthesis of Tellurium Halides

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the history, discovery, and fundamental chemistry of tellurium halides. It includes detailed experimental protocols for the synthesis of key tetrahalides, quantitative data for comparative analysis, and visualizations of historical and experimental workflows.

Introduction: The Foundational Discovery of Tellurium

The journey into the chemistry of tellurium halides begins with the discovery of the element itself. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein, while serving as the chief inspector of mines in Transylvania, was investigating a gold ore with a metallic sheen from a mine near Zlatna, Romania.[1][2] Initially suspecting it to be antimony or bismuth, his meticulous three-year investigation proved it contained a new, unknown element.[2][3] He termed this new substance aurum paradoxum (paradoxical gold) and metallum problematicum (problem metal) due to its unusual properties.[1]

Müller's findings were published in an obscure journal and were largely overlooked by the scientific community at the time.[2][3] In 1796, he sent a sample to the prominent German chemist Martin Heinrich Klaproth in Berlin.[2][3] Klaproth confirmed Müller's discovery, successfully isolated the element in 1798, and named it "tellurium" after the Latin word tellus, meaning "earth".[1][3][4] The first in-depth investigations into tellurium and its compounds were later advanced by the pioneering work of Jöns Jacob Berzelius, a key figure in the development of modern chemistry who discovered several elements, including selenium, and was the first to isolate silicon and thorium.[5][6][7]

Figure 1: Key milestones in the discovery of the element Tellurium.

Tellurium Tetrafluoride (TeF₄)

Tellurium tetrafluoride (TeF₄) is a stable, white, hygroscopic crystalline solid.[8] It is one of the two known binary fluorides of tellurium, the other being tellurium hexafluoride.[8]

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of TeF₄.

Protocol 2.1.1: From Tellurium Dioxide and Sulfur Tetrafluoride This is a common laboratory preparation method.[8]

-

Place tellurium dioxide (TeO₂) in a reaction vessel suitable for handling corrosive gases.

-

Introduce sulfur tetrafluoride (SF₄) into the vessel.

-

The reaction proceeds according to the equation: TeO₂ + 2SF₄ → TeF₄ + 2SOF₂.[8]

-

The product, TeF₄, is isolated from the volatile sulfuryl fluoride (B91410) (SOF₂) byproduct.

Protocol 2.1.2: Direct Fluorination of Tellurium

-

Place elemental tellurium powder in a reaction tube.

-

Pass a diluted stream of fluorine gas in nitrogen over the tellurium.

-

Maintain the reaction temperature at 0°C to control the exothermic reaction and form TeF₄.[8]

Protocol 2.1.3: From Selenium Tetrafluoride and Tellurium Dioxide

-

React selenium tetrafluoride (SeF₄) with tellurium dioxide (TeO₂).

-

Maintain the reaction temperature at 80°C to yield TeF₄.[8]

Quantitative Data

| Property | Value | References |

| Molar Mass | 203.594 g/mol | [8][9] |

| Appearance | White crystalline solid, hygroscopic needles | [8][9][10] |

| Melting Point | 129 - 130 °C | [8][9][10] |

| Boiling Point | Decomposes at 194 °C | [8][9] |

| Structure (Solid) | Polymeric chains of TeF₃F₂/₂ octahedra | [8] |

Tellurium Tetrachloride (TeCl₄)

Tellurium tetrachloride (TeCl₄) is a volatile, hygroscopic, pale yellow crystalline solid.[11] In the solid state, it exists as a tetrameric cubane-type cluster, Te₄Cl₁₆.[12][13] When molten, it is ionic and dissociates into TeCl₃⁺ and Te₂Cl₁₀²⁻ ions.[11][12]

Experimental Protocols for Synthesis

The synthesis of TeCl₄ is typically achieved by the direct chlorination of elemental tellurium.

Protocol 3.1.1: Direct Chlorination

-

Place powdered elemental tellurium in a suitable reaction vessel (e.g., a glass tube).

-

Introduce a stream of dry chlorine gas (Cl₂) over the tellurium.

-

Initiate the reaction with gentle heating.[11][12] The reaction proceeds exothermically according to: Te + 2Cl₂ → TeCl₄.[11]

-

Isolate the resulting TeCl₄ by distillation to separate it from any unreacted tellurium or lower chlorides.[11][12] The product can be further purified by distillation under a chlorine atmosphere.[11]

Protocol 3.1.2: Using Iodine Trichloride (B1173362)

-

Place elemental tellurium (e.g., 0.2300 g) and iodine trichloride (ICl₃) (e.g., 0.6130 g) in a glass ampoule.[14]

-

Evacuate the ampoule and seal it.

-

Place the ampoule in a horizontal tube furnace with a temperature gradient (e.g., 250°C to 100°C), with the reactants at the hot end.[14]

-

Over several days (e.g., three), yellow-green crystals of TeCl₄ will deposit in the colder part of the ampoule.[14] The yield is nearly quantitative.[14]

-

Handle the product in an inert atmosphere (e.g., argon-filled glove box) due to its high sensitivity to moisture.[14]

Quantitative Data

| Property | Value | References |

| Molar Mass | 269.41 g/mol | [11][15] |

| Appearance | Hygroscopic pale yellow solid | [11] |

| Density | 3.26 g/cm³ (solid) | [11] |

| Melting Point | 224 °C | [11] |

| Boiling Point | 380 °C | [11] |

| Sublimation | Sublimes at 200 °C at 0.1 mmHg | [11][12] |

Tellurium Tetrabromide (TeBr₄)

Tellurium tetrabromide (TeBr₄) is an inorganic compound that appears as yellow-orange crystals.[16][17] Similar to TeCl₄, it has a tetrameric structure in the solid state.[16] When molten, it conducts electricity due to dissociation into TeBr₃⁺ and Br⁻ ions.[16]

Experimental Protocols for Synthesis

The most direct synthesis involves the combination of the elements.

Protocol 4.1.1: Direct Combination of Elements

-

Place stoichiometric quantities of purified tellurium powder and liquid bromine in a sealed glass tube.

-

Heat the sealed tube to 150°C for 12 hours.[18] The reaction is exothermic and proceeds to completion.[18]

-

Purify the product by sublimation under reduced pressure (0.1 torr) at 200°C.[18]

-

Further purification can be achieved by recrystallization from dry, bromine-saturated carbon disulfide.[18] This method can achieve yields of 85-90% with purity exceeding 99%.[18]

Figure 2: Generalized workflow for the synthesis of TeX₄ via direct element combination.

Quantitative Data

| Property | Value | References |

| Molar Mass | 447.22 g/mol | [16][17] |

| Appearance | Yellow-orange crystals | [16] |

| Density | 4.3 g/cm³ (solid) | [16][17][19] |

| Melting Point | ~388 °C | [16][17] |

| Boiling Point | 414-420 °C (with decomposition) | [16][17] |

Tellurium Tetraiodide (TeI₄)

Tellurium tetraiodide (TeI₄) is an iron-gray solid and is the least stable of the tellurium tetrahalides.[20] Unlike the chloride and bromide, which have similar structures, TeI₄ features octahedrally coordinated tellurium atoms where the edges of the octahedra are shared.[20] In the vapor phase, it dissociates into tellurium diiodide (TeI₂) and iodine.[20] The simple tellurium diiodide (TeI₂) has proven elusive to isolate in bulk, though its complexes are known.[21][22]

Experimental Protocols for Synthesis

Protocol 5.1.1: Direct Combination of Elements

-

Combine elemental tellurium and iodine in the stoichiometric ratio Te + 2I₂ → TeI₄.[20]

-

The reaction conditions must be carefully controlled to favor the formation of the tetraiodide over lower iodides like TeI or Te₂I.[20][22]

Protocol 5.1.2: From Tellurium and Iodomethane (B122720)

-

This reaction provides an alternative route to the formation of TeI₄.

Protocol 5.1.3: From Telluric Acid

-

React telluric acid (Te(OH)₆) with hydrogen iodide (HI).

-

The reaction proceeds as: Te(OH)₆ + HI → TeI₄ + I₂ + 6H₂O.[20]

Quantitative Data

| Property | Value | References |

| Molar Mass | 635.218 g/mol | [20] |

| Appearance | Iron-gray / black crystals | [20][24] |

| Density | 5.05 g/cm³ (solid) | [20] |

| Melting Point | 280 °C (with decomposition) | [20][24] |

| Boiling Point | Not applicable (decomposes on heating) | [20][24] |

| Structure (Solid) | Tetrameric, with octahedrally coordinated Te | [20] |

References

- 1. Tellurium - Wikipedia [en.wikipedia.org]

- 2. Tellurium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. A brief history of the discovery of tellurium - Knowledge [tuocaimetals.com]

- 4. firsttellurium.com [firsttellurium.com]

- 5. rinconeducativo.org [rinconeducativo.org]

- 6. Jöns Jakob Berzelius | Science History Institute [sciencehistory.org]

- 7. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]

- 8. Tellurium tetrafluoride - Wikipedia [en.wikipedia.org]

- 9. WebElements Periodic Table » Tellurium » tellurium tetrafluoride [webelements.com]

- 10. Cas 15192-26-4,Tellurium tetrafluoride. | lookchem [lookchem.com]

- 11. Tellurium tetrachloride - Wikipedia [en.wikipedia.org]

- 12. ddescholar.acemap.info [ddescholar.acemap.info]

- 13. researchgate.net [researchgate.net]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. Tellurium tetrachloride | Cl4Te | CID 61443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Tellurium tetrabromide - Wikipedia [en.wikipedia.org]

- 17. Tellurium Tetrabromide [drugfuture.com]

- 18. webqc.org [webqc.org]

- 19. Page loading... [guidechem.com]

- 20. Tellurium tetraiodide - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Tellurium(IV) iodide Facts for Kids [kids.kiddle.co]

- 24. webqc.org [webqc.org]

Spectroscopic Analysis of Tellurium Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of tellurium dibromide (TeBr₂). Due to the limited availability of experimental spectroscopic data in the public domain, this guide integrates established physical and structural parameters with theoretical spectroscopic data derived from computational chemistry principles. It is designed to serve as a valuable resource for researchers and professionals involved in the characterization of inorganic compounds. The guide details theoretical vibrational and electronic spectra, outlines relevant experimental protocols for Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Gas-Phase Electron Diffraction (GED), and provides visualizations of experimental workflows.

Introduction